2-(2,2,2-Trifluoroethyl)piperidine hydrochloride
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Overview
Description
2-(2,2,2-Trifluoroethyl)piperidine hydrochloride is a chemical compound with the molecular formula C7H13ClF3N. It is a piperidine derivative where the piperidine ring is substituted with a trifluoroethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted piperidine derivatives.
Oxidation: Piperidine N-oxides.
Reduction: Reduced piperidine derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)piperidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroethyl)piperidine hydrochloride
- 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride
Comparison
Compared to its analogs, 2-(2,2,2-Trifluoroethyl)piperidine hydrochloride exhibits unique properties due to the position of the trifluoroethyl group on the piperidine ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research fields .
Biological Activity
2-(2,2,2-Trifluoroethyl)piperidine hydrochloride is a chemical compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63 g/mol. It has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, case studies, and relevant research findings.
- CAS Number : 2648945-59-7
- Molecular Structure : The compound features a piperidine ring substituted with a trifluoroethyl group, which enhances its lipophilicity and potential interactions with biological targets.
Pharmacological Profile
Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Antitumor Activity
A significant study highlighted the compound's role as an EZH2 inhibitor. EZH2 is a histone methyltransferase involved in gene silencing and is often overexpressed in various cancers. The compound demonstrated potent inhibition of H3K27Me3 marks, which are associated with tumor progression. In vitro assays showed an effective concentration (EC50) of approximately 2.5 nM for the most active analogs derived from this scaffold .
Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications to the piperidine side chain could enhance potency and selectivity against cancer cells while minimizing off-target effects. For instance, substituents that increased lipophilicity were correlated with improved cellular uptake and efficacy against specific cancer cell lines .
In Vivo Efficacy
In vivo studies using lymphoma xenograft mouse models demonstrated that dosages as low as 25 mg/kg BID (twice daily) resulted in significant tumor growth inhibition (TGI) of up to 75% by day 21 without affecting overall mouse body weight. This suggests a favorable therapeutic index for the compound in preclinical models .
Safety Profile
The safety profile was evaluated through acute toxicity studies in mice, where no significant adverse effects were observed at high doses (up to 2000 mg/kg). This indicates a promising safety margin for further development .
Research Findings
Study | Findings | EC50/IC50 | Model Used |
---|---|---|---|
Study on EZH2 inhibitors | Potent H3K27Me3 mark reduction | 2.5 nM | In vitro assays |
In vivo lymphoma model | TGI of 75% at 25 mg/kg BID | N/A | Mouse model |
Acute toxicity assessment | No toxicity at 2000 mg/kg | N/A | Mouse model |
Properties
Molecular Formula |
C7H13ClF3N |
---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-6-3-1-2-4-11-6;/h6,11H,1-5H2;1H |
InChI Key |
CRCCVPLGXDNUIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(F)(F)F.Cl |
Origin of Product |
United States |
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